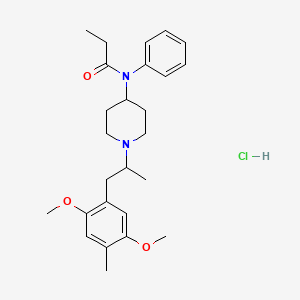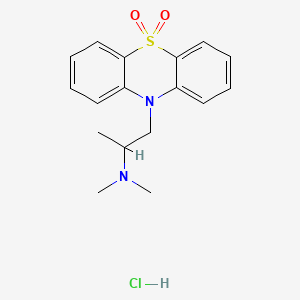
N-(DOM) Fentanyl hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(DOM) Fentanyl hydrochloride is a synthetic opioid analgesic that belongs to the phenethylamine class. It is structurally similar to known opioids and is categorized as a Schedule I compound in the United States . This compound is known for its potent analgesic properties and is used primarily in research and forensic applications.
Méthodes De Préparation
The synthesis of N-(DOM) Fentanyl hydrochloride involves several steps:
Starting Material: The synthesis begins with 4-piperidone hydrochloride.
Formation of 4-anilinopiperidine: 4-piperidone hydrochloride is reacted with aniline in the presence of a reducing environment to produce 4-anilinopiperidine.
Final Conversion: The 4-anilino-N-phenethylpiperidine is converted to N-(DOM) Fentanyl by reacting with propionyl chloride in the presence of halogenated hydrocarbons.
Analyse Des Réactions Chimiques
N-(DOM) Fentanyl hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at the aromatic ring or the piperidine ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride.
Major Products: The major products formed from these reactions include norfentanyl, despropionylfentanyl, and hydroxynorfentanyl.
Applications De Recherche Scientifique
N-(DOM) Fentanyl hydrochloride has several scientific research applications:
Mécanisme D'action
N-(DOM) Fentanyl hydrochloride exerts its effects by binding to the μ-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters like substance P and glutamate, leading to analgesia and sedation . The compound also activates multiple pro-angiogenic signaling pathways, including vascular endothelial growth factor receptor 2/focal adhesion kinase/PI3K/Akt .
Comparaison Avec Des Composés Similaires
N-(DOM) Fentanyl hydrochloride is unique compared to other fentanyl analogs due to its specific structural modifications. Similar compounds include:
3-methylcrotonylfentanyl: Metabolized through N-dealkylation and carboxylation.
Furanylbenzylfentanyl: Undergoes N-dealkylation and amide hydrolysis.
4-fluorocyclopropylbenzylfentanyl: Metabolized by N-dealkylation and N-oxidation.
These compounds share similar metabolic pathways but differ in their potency and specific receptor interactions.
Propriétés
Formule moléculaire |
C26H37ClN2O3 |
|---|---|
Poids moléculaire |
461.0 g/mol |
Nom IUPAC |
N-[1-[1-(2,5-dimethoxy-4-methylphenyl)propan-2-yl]piperidin-4-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C26H36N2O3.ClH/c1-6-26(29)28(22-10-8-7-9-11-22)23-12-14-27(15-13-23)20(3)17-21-18-24(30-4)19(2)16-25(21)31-5;/h7-11,16,18,20,23H,6,12-15,17H2,1-5H3;1H |
Clé InChI |
OELWTFMUODGFMH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1CCN(CC1)C(C)CC2=C(C=C(C(=C2)OC)C)OC)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Calcium;2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinazolin-7-yl]oxyethyl hydrogen phosphate;methane;trihydrate](/img/structure/B10775496.png)
![propan-2-yl 3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate](/img/structure/B10775502.png)


![[(1S,2S,3S,4S,5R,6S,8S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10775516.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2S,4S,5R,9R,10S,13S,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775517.png)

![[(8S,10R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 3,4-dimethylpent-2-enoate](/img/structure/B10775523.png)

![(17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl) (E)-3,4-dimethylpent-2-enoate](/img/structure/B10775532.png)




